molecular formula C24H40O4 B1458803 (4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid CAS No. 52918-92-0

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid

Cat. No.: B1458803
CAS No.: 52918-92-0
M. Wt: 393.6 g/mol
InChI Key: RUDATBOHQWOJDD-NIOAGLPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is a labeled form of chenodeoxycholic acid, a primary bile acid generated in the liver from cholesterol. This compound is used in various scientific research applications due to its unique properties and the presence of the carbon-13 isotope, which allows for detailed metabolic studies.

Mechanism of Action

Target of Action

Chenodeoxycholic acid-24-13C, a primary bile acid, targets cholesterol in the body . It is naturally found in the body and is generated in the liver from cholesterol . It also targets other bile acids that can be harmful to liver cells when levels are elevated .

Mode of Action

Chenodeoxycholic acid-24-13C works by dissolving the cholesterol that makes gallstones . It inhibits the production of cholesterol in the liver and absorption in the intestines, which helps to decrease the formation of gallstones . It can also reduce the amount of other bile acids that can be harmful to liver cells when levels are elevated .

Biochemical Pathways

Chenodeoxycholic acid-24-13C affects the biochemical pathways related to cholesterol and bile acid secretion . It suppresses hepatic synthesis of both cholesterol and cholic acid, gradually replacing the latter and its metabolite, deoxycholic acid in an expanded bile acid pool .

Pharmacokinetics

Chenodeoxycholic acid-24-13C is believed to suppress hepatic synthesis of cholesterol and cholic acid, and inhibit biliary cholesterol secretion . This leads to increased production of cholesterol unsaturated bile thereby allowing for dissolution of gallstones . It is also known to undergo an enterohepatic circulation .

Result of Action

The result of Chenodeoxycholic acid-24-13C’s action is the reduction of levels of cholesterol in the bile, helping gallstones that are made predominantly of cholesterol to dissolve . It is ineffective with stones of a high calcium or bile acid content .

Action Environment

The action of Chenodeoxycholic acid-24-13C can be influenced by environmental factors such as diet. Reduction in dietary cholesterol is thought to possibly enhance its effect .

Biochemical Analysis

Biochemical Properties

Chenodeoxycholic acid-24-13C plays a crucial role in biochemical reactions, particularly in the metabolism of cholesterol and bile acids. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the farnesoid X receptor (FXR), a nuclear receptor that regulates bile acid synthesis and cholesterol metabolism . Chenodeoxycholic acid-24-13C also interacts with glycine and taurine to form bile salts, which are essential for the emulsification and absorption of dietary fats .

Cellular Effects

Chenodeoxycholic acid-24-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It activates the farnesoid X receptor (FXR), which in turn regulates the expression of genes involved in bile acid synthesis and transport . This activation leads to the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis . Additionally, chenodeoxycholic acid-24-13C promotes the release of glucagon-like peptide-1 (GLP-1) in diabetic patients, likely by activating the G protein-coupled bile acid receptor 1 (GPBAR1) .

Molecular Mechanism

At the molecular level, chenodeoxycholic acid-24-13C exerts its effects through binding interactions with nuclear receptors such as FXR and GPBAR1 . These interactions lead to the activation or suppression of various genes involved in cholesterol and bile acid metabolism. For example, the activation of FXR by chenodeoxycholic acid-24-13C results in the transcription of small heterodimer partner (SHP), which inhibits the expression of CYP7A1 . This regulatory mechanism helps maintain bile acid homeostasis and prevents the accumulation of toxic bile acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chenodeoxycholic acid-24-13C can change over time. The compound is relatively stable when stored at room temperature away from light and moisture . Its stability and degradation can be influenced by various factors such as pH, temperature, and the presence of other chemicals. Long-term studies have shown that chenodeoxycholic acid-24-13C can have sustained effects on cellular function, including the regulation of gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of chenodeoxycholic acid-24-13C vary with different dosages in animal models. In a study involving rabbits with osteoarthritis, intra-articular injection of chenodeoxycholic acid-24-13C at doses of 10 mg/kg and 50 mg/kg significantly decreased cartilage degradation and reduced the release of inflammatory mediators . High doses of chenodeoxycholic acid-24-13C can lead to adverse effects such as diarrhea and liver toxicity .

Metabolic Pathways

Chenodeoxycholic acid-24-13C is involved in several metabolic pathways, including the synthesis and regulation of bile acids. It is conjugated with glycine or taurine to form bile salts, which are then secreted into the bile and transported to the intestine . In the intestine, chenodeoxycholic acid-24-13C can be further metabolized to form secondary bile acids such as lithocholic acid . These metabolic pathways are crucial for maintaining cholesterol homeostasis and facilitating the digestion and absorption of dietary fats .

Transport and Distribution

Within cells and tissues, chenodeoxycholic acid-24-13C is transported and distributed through various mechanisms. It is taken up by hepatocytes in the liver and conjugated with glycine or taurine to form bile salts . These bile salts are then secreted into the bile and transported to the intestine, where they aid in the digestion and absorption of dietary fats . The transport and distribution of chenodeoxycholic acid-24-13C are regulated by several transporters and binding proteins, including the bile salt export pump (BSEP) and the sodium-taurocholate cotransporting polypeptide (NTCP) .

Subcellular Localization

Chenodeoxycholic acid-24-13C is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . In the endoplasmic reticulum, it is conjugated with glycine or taurine to form bile salts . In the nucleus, chenodeoxycholic acid-24-13C interacts with nuclear receptors such as FXR and GPBAR1 to regulate gene expression . These interactions are crucial for maintaining bile acid homeostasis and preventing the accumulation of toxic bile acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chenodeoxycholic acid can be synthesized from cholesterol through several enzymatic steps. The process involves hydroxylation at specific positions on the steroid nucleus. The labeled version, chenodeoxycholic acid-24-13C, is prepared by incorporating the carbon-13 isotope at the 24th carbon position during the synthesis process .

Industrial Production Methods

Industrial production of chenodeoxycholic acid typically involves extraction from animal bile, such as that of chickens, ducks, or geese. The labeled version requires specialized facilities to incorporate the carbon-13 isotope, often using advanced chemical synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

Chenodeoxycholic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydroxysteroid dehydrogenases for oxidation and reducing agents for reduction reactions. The conditions often involve specific pH levels and temperatures to optimize enzyme activity .

Major Products

The major products formed from these reactions include ursodeoxycholic acid, glycochenodeoxycholic acid, and taurochenodeoxycholic acid .

Scientific Research Applications

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is widely used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid is unique due to the incorporation of the carbon-13 isotope, allowing for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This makes it a valuable tool in research compared to its non-labeled counterparts .

Properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20-,22+,23+,24-/m1/s1/i21+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDATBOHQWOJDD-NIOAGLPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[13C](=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 2
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 3
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 4
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 5
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid
Reactant of Route 6
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl](113C)pentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.